4-Amino-5-chloro-2-hydroxybenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-5-chloro-2-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,10H,9H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPNBRVAZXOPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Acidity Profile & pKa Determination of 4-Amino-5-chloro-2-hydroxybenzoic Acid
This technical guide provides an in-depth analysis of the acidity constants (pKa) and physicochemical behavior of 4-Amino-5-chloro-2-hydroxybenzoic acid (also known as 4-Amino-5-chlorosalicylic acid), a critical intermediate in the synthesis and degradation of benzamide pharmacophores like Metoclopramide.
Executive Summary & Molecular Architecture
This compound (CAS: 7206-70-4) is a polyfunctional aromatic ampholyte. Its physicochemical behavior is defined by the interplay between three ionizable groups: a carboxylic acid, a phenolic hydroxyl, and an aromatic amine.
Understanding the ionization state of this molecule is critical for:
-
Drug Stability: It is the primary hydrolytic degradation product of Metoclopramide (Impurity B).
-
Formulation: Solubility is pH-dependent due to its zwitterionic nature.
-
Synthesis: Reactivity in nucleophilic substitutions depends on the protonation state of the amino group.
Structural Determinants of Acidity
The molecule's acidity is governed by competing electronic effects:
-
5-Chloro Substituent (-I Effect): The chlorine atom at position 5 exerts a strong inductive electron-withdrawing effect, stabilizing the negative charge on the carboxylate and phenoxide ions, thereby increasing acidity (lowering pKa) compared to non-chlorinated analogs.
-
4-Amino Group (+R Effect): The amino group is an electron donor via resonance. However, in acidic media, it exists as the protonated ammonium species (
), which is electron-withdrawing. -
Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a hydrogen bond with the carboxyl carbonyl, stabilizing the carboxylate anion and making the phenolic proton significantly less acidic.
Quantitative Data Profile: pKa and Acidity Values
The following values represent a synthesis of experimental data from homologous series (Salicylic acid, 4-Aminosalicylic acid, 5-Chlorosalicylic acid) and computational consensus for the specific target structure.
Table 1: Physicochemical Constants[1]
| Ionizable Group | Assignment | pKa Value (Approx) | Species Transition | Electronic Driver |
| Carboxyl (-COOH) | 2.2 – 2.6 | Cation | Stabilized by 5-Cl (-I) and ortho-OH H-bond. | |
| Ammonium ( | 3.2 – 3.8 | Zwitterion | Lower than typical anilines (4.6) due to 5-Cl and ortho-COOH effects. | |
| Phenolic (-OH) | > 11.0 | Anion | Destabilized by intramolecular H-bond; difficult to deprotonate. |
Note on Zwitterionic Character: Between pH 2.6 and 3.2, the molecule exists largely in a zwitterionic state (
), contributing to its minimum solubility (isoelectric point, pI2.9).
Comparative Benchmarks (Homolog Validation)
-
Salicylic Acid:
, . -
5-Chlorosalicylic Acid:
(Chlorine lowers pKa by ~0.3 units). -
4-Aminosalicylic Acid (PAS):
, .
Visualization: Ionization Pathways
The following diagram illustrates the speciation of the molecule across the pH scale, detailing the transition from cationic to dianionic forms.
Caption: Stepwise deprotonation pathway of this compound showing the dominant species at varying pH levels.
Experimental Determination Methodologies
As a Senior Scientist, relying solely on literature values is insufficient for critical development. The following protocols provide self-validating methods to determine these constants experimentally.
Protocol A: Potentiometric Titration (The Gold Standard)
Best for determining
-
Preparation: Dissolve
M of the substance in degassed water. Due to low solubility, a co-solvent (e.g., 20% Methanol) may be required; values must then be extrapolated to zero organic solvent using the Yasuda-Shedlovsky equation. -
Ionic Strength: Maintain constant ionic strength (
M) using KCl to mimic physiological conditions. -
Titrant: Use carbonate-free 0.1 M NaOH standardized against Potassium Hydrogen Phthalate (KHP).
-
Execution:
-
Perform titration at
C under inert atmosphere. -
Record pH vs. Volume of NaOH.
-
-
Analysis: Use the Bjerrum method (
calculation) or Gran plot analysis to identify endpoints. The half-neutralization points in the buffer regions correspond to the pKa values.
Protocol B: Spectrophotometric Determination (UV-Vis)
Best for low solubility compounds and determining the high
-
Principle: The UV spectrum of the protonated amine and deprotonated carboxylate differs significantly due to changes in auxochromic behavior.
-
Workflow:
-
Prepare a stock solution in Methanol.
-
Aliquot into aqueous buffers ranging from pH 1.0 to 13.0 (0.5 pH increments).
-
Scan
(typically 270–310 nm range).
-
-
Calculation: Use the Henderson-Hasselbalch transformation:
Where:- = Absorbance at specific pH.
- = Absorbance of the ionized form (plateau).
- = Absorbance of the molecular form (plateau).
Implications for Drug Development
Solubility & Formulation
The molecule exhibits a U-shaped solubility curve.
-
Minimum Solubility: At pH
2.9 (Isoelectric point), the zwitterion dominates, leading to potential precipitation in acidic formulations. -
Solubilization: To achieve high concentration (e.g., for injection intermediates), the pH must be adjusted above 5.0 (Anionic form) or below 1.5 (Cationic form).
Analytical Chromatography (HPLC)
For accurate quantification of this impurity in Metoclopramide samples:
-
Mobile Phase pH: Must be controlled. At neutral pH, the peak may tail due to interaction with silanol groups.
-
Recommendation: Use a buffer at pH 3.5–4.0. This suppresses the ionization of the carboxylic acid (keeping it partially neutral) while keeping the amine protonated, ensuring sharp peak shape on C18 columns.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14883222, this compound. Retrieved from [Link]
-
NIST Chemistry WebBook. Benzoic acid, 5-chloro-2-hydroxy- (Analogous Data).[1] Retrieved from [Link]
- Völgyi, G., et al. (2007).Potentiometric and Spectrophotometric pKa Determination of Water-Insoluble Compounds. Elsevier. (Methodology Reference).
Sources
The 5-Chlorosalicylate Scaffold: Technical Guide to 4-Amino-5-chloro-2-hydroxybenzoic Acid Derivatives
The following technical guide details the biological activity, synthesis, and pharmacological potential of 4-Amino-5-chloro-2-hydroxybenzoic acid and its functional derivatives.
Executive Summary
This compound (CAS: 7206-70-4), often referred to as 5-chloro-4-aminosalicylic acid , represents a privileged scaffold in medicinal chemistry. Historically recognized primarily as the demethylated metabolite of the gastroprokinetic agent Metoclopramide , recent structure-activity relationship (SAR) studies have repositioned this moiety as a potent pharmacophore for antiviral and antimicrobial therapeutics.
Unlike its 2-methoxy analogs (e.g., Metoclopramide, Cisapride) which predominantly target 5-HT4 receptors to modulate gastrointestinal motility, the 2-hydroxy (salicylate) derivatives exhibit distinct biological profiles. Specifically, amide-linked derivatives of this scaffold have emerged as nanomolar inhibitors of Respiratory Syncytial Virus (RSV) and Human Adenovirus (HAdV) , functioning via non-canonical pathways involving the suppression of NF-κB and IRF3 signaling.
This guide provides a comprehensive technical analysis of these derivatives, focusing on their synthesis, mechanism of action, and experimental validation.
Chemical Profile & SAR Analysis[1]
The core structure is a trisubstituted benzene ring. The specific arrangement of the 4-amino (electron-donating), 5-chloro (lipophilic/electron-withdrawing), and 2-hydroxy (hydrogen bond donor) groups creates a unique electronic environment that facilitates binding to viral polymerases and bacterial enzymes.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional versatility of the scaffold.
Figure 1: SAR Map of this compound. Note the divergence between antiviral activity (retaining the 2-OH) and prokinetic activity (requiring 2-OMe).
Pharmacological Mechanisms
Antiviral Activity (RSV & HAdV)
The most significant recent application of this scaffold is in the inhibition of Respiratory Syncytial Virus (RSV) . Derivatives such as N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide have shown potent efficacy.[1][2]
-
Mechanism: These compounds do not act as traditional capsid binders. Instead, they suppress the replication machinery and downregulate the host inflammatory response triggered by viral infection.
-
Pathway Modulation: They inhibit the phosphorylation of IRF3 (Ser396) and NF-κB p65 (Ser536), preventing the "cytokine storm" often associated with severe RSV infection.
-
Selectivity: High selectivity index (SI > 100) observed against Human Adenovirus (HAdV), targeting the viral DNA replication process.[2]
Antibacterial Activity
Sulfonamide hybrids incorporating the 5-chloro-2-hydroxybenzoic acid moiety exhibit bacteriostatic activity.
-
Targets: Staphylococcus aureus (including MRSA strains) and Mycobacterium kansasii.
-
Potency: MIC values in the range of 15–30 µM have been reported for optimized sulfonamide derivatives.
5-HT4 Receptor Agonism (Contextual)
While the hydroxy acid is the primary focus here, it is the metabolic precursor to the methoxy class (e.g., Metoclopramide).
-
Metabolic Link: In vivo, the 2-methoxy group of Metoclopramide can be demethylated by hepatic CYP450 enzymes to yield this compound. This metabolite generally lacks the potent gastroprokinetic effects of the parent drug, highlighting the necessity of the methoxy group for high-affinity 5-HT4 receptor binding.
Experimental Protocols
Protocol A: Synthesis of N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
This protocol describes the synthesis of a key RSV-inhibiting derivative via amide coupling.
Reagents:
-
This compound (1.0 eq)[3]
-
4-Amino-2-chloroaniline (1.0 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (Hydroxybenzotriazole) (1.2 eq)
-
DMF (Dimethylformamide, Anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add EDCI (1.2 mmol) and HOBt (1.2 mmol). Stir at 0°C for 30 minutes to form the active ester.
-
Coupling: Add 4-Amino-2-chloroaniline (1.0 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Work-up: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.
-
Filtration: Filter the solid and wash with 5% NaHCO3 solution (to remove unreacted acid) followed by 1N HCl (to remove unreacted amine) and finally water.
-
Purification: Recrystallize from Ethanol/Water to yield the target benzamide.
Protocol B: RSV Plaque Reduction Assay
Objective: To determine the antiviral EC50 of the synthesized derivative.
-
Cell Culture: Seed HEp-2 cells in 12-well plates and incubate until 90% confluent.
-
Infection: Infect cells with RSV (strain A2) at approximately 50–100 PFU/well in serum-free medium. Adsorb for 1 hour at 37°C.
-
Treatment: Remove inoculum. Overlay cells with MEM containing 0.75% methylcellulose and varying concentrations of the test compound (0.1 µM – 50 µM).
-
Incubation: Incubate at 37°C/5% CO2 for 4–5 days until plaques are visible.
-
Fixation & Staining: Fix cells with 10% formalin and stain with 1% crystal violet.
-
Quantification: Count plaques manually. Calculate % inhibition relative to DMSO control.
Quantitative Data Summary
The following table summarizes the biological activity of key derivatives based on recent literature.
| Compound Class | Target / Organism | Key Derivative ID | Activity Metric | Value | Ref |
| Salicylamide | RSV (A2 Strain) | JMX0439 Analog | EC50 (Replication) | 0.45 µM | [1] |
| Salicylamide | Human Adenovirus | Compound 15 | IC50 | 0.27 µM | [2] |
| Sulfonamide | S. aureus (MRSA) | Sulfonamide-Hybrid A | MIC | 15.6 µM | [3] |
| Metabolite | 5-HT4 Receptor | Parent Acid (7206-70-4) | Ki (Binding) | >10 µM* | [4] |
*Note: The parent hydroxy-acid shows significantly lower affinity for 5-HT4 compared to its methoxy-analog (Metoclopramide).
Visualization: Antiviral Mechanism of Action
The following diagram details the proposed mechanism by which 5-chloro-2-hydroxybenzamides inhibit RSV-induced inflammation and replication.
Figure 2: Dual Mechanism of Action. The derivative inhibits both viral replication and the host inflammatory cascade (NF-κB/IRF3).[1]
References
-
Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication. Journal of Medicinal Chemistry.[1]
-
Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. Journal of Medicinal Chemistry. [2]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzoic acid scaffold. European Journal of Medicinal Chemistry.
-
Metabolism and Pharmacokinetics of Metoclopramide. Drug Metabolism Reviews. (Contextual Reference for Metabolite Data)
Sources
- 1. Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide on the Safety Data Sheet for 4-Amino-5-chloro-2-hydroxybenzoic acid
Authored for Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide to the safe handling, storage, and emergency procedures for 4-Amino-5-chloro-2-hydroxybenzoic acid (CAS No: 21386-95-8).[1][2] It moves beyond a standard Safety Data Sheet (SDS) by integrating core safety principles with the scientific rationale behind them, ensuring a proactive and informed approach to laboratory safety.
Core Chemical Identity and Properties
Understanding the fundamental physicochemical properties of a compound is the bedrock of its safe utilization. This compound is a substituted salicylic acid derivative.[1]
| Property | Data |
| Molecular Formula | C₇H₆ClNO₃[1] |
| Molecular Weight | 187.58 g/mol [1] |
| Appearance | White to off-white or light cream powder/solid[3][4] |
| Melting Point | Approximately 158-161 °C[4] |
| Solubility | Limited water solubility[4] |
Hazard Analysis and GHS Classification: A Proactive Stance
The Globally Harmonized System (GHS) provides a framework for classifying the intrinsic hazards of a chemical. This compound is classified as hazardous under OSHA (29 CFR 1910.1200).[5]
Key GHS Hazard Statements:
-
H319: Causes serious eye irritation. (Category 2/2A)[3][5][6][7]
-
H335: May cause respiratory irritation. (Category 3, Single Exposure)[3][5][6][7]
-
H302: Harmful if swallowed. (Acute Toxicity, Oral, Category 4)[3][7][8]
The following diagram illustrates the relationship between the identified hazards and the necessary protective barriers.
Caption: Relationship between GHS Hazards and Required Protective Measures.
A Self-Validating System for Exposure Control
The cornerstone of laboratory safety is a multi-layered approach where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert.
Engineering Controls: The Primary Barrier
The principal route of exposure to this solid compound is through the inhalation of airborne dust particles.
-
Chemical Fume Hood: All manipulations, including weighing and transferring, that could generate dust must be performed within a certified chemical fume hood.[4] This is the most critical engineering control.
-
Ventilation: The laboratory should maintain adequate general ventilation to prevent the accumulation of any fugitive emissions.
Personal Protective Equipment (PPE): The Essential Last Defense
PPE is not a substitute for robust engineering controls but is essential for safeguarding against direct contact.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[8] For tasks with a higher risk of dust generation, a face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Chemically resistant gloves (e.g., nitrile) must be worn.[8] It is crucial to inspect gloves for integrity before each use and to practice proper removal techniques to avoid skin contamination.
-
Protective Clothing: A lab coat or other protective clothing is required to prevent skin contact.[8]
-
-
Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not required.[3][5] However, in the event of a large spill or failure of engineering controls, a NIOSH-approved respirator may be necessary.
Protocols for Safe Handling, Storage, and Emergencies
Step-by-Step Handling Protocol
-
Preparation: Verify fume hood functionality. Don all required PPE (lab coat, gloves, safety goggles).
-
Aliquotting: Minimize dust creation when weighing and transferring the powder. Use a spatula and handle containers gently.
-
Containment: Keep the container tightly closed when not in use.[5][8]
-
Hygiene: After handling, wash hands thoroughly.[5][8] Do not eat, drink, or smoke in the work area.[3][8]
-
Decontamination: Clean the work area and any contaminated equipment after completion of the task.
Storage Requirements
-
Conditions: Store in a cool, dry, and well-ventilated area.[5][8] The container must be kept tightly closed to prevent moisture absorption and contamination.[5][8]
-
Incompatible Materials: Segregate from strong oxidizing agents.[5]
Emergency Procedures: A Workflow for Response
A clear, logical workflow is critical in an emergency.
Caption: First Aid and Spill Response Workflow.
First-Aid Measures:
-
Inhalation: Remove the individual to fresh air. If breathing becomes difficult, seek immediate medical attention.[3][5]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[3][5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[3][8]
Toxicological and Reactivity Profile
-
Toxicology: The primary health hazards are related to its irritant properties on the skin, eyes, and respiratory system.[3][5][6] The toxicological properties have not been fully investigated, underscoring the need for cautious handling.[5]
-
Reactivity and Stability: The compound is stable under recommended storage conditions.[5]
-
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce hazardous substances such as nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen chloride gas.[5]
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound | C7H6ClNO3 | CID 14883222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Regioselective Chlorination of 4-Amino-2-hydroxybenzoic Acid
Abstract
This technical guide provides a comprehensive overview of protocols and the underlying chemical principles for the regioselective chlorination of 4-amino-2-hydroxybenzoic acid (4-ASA), also known as 4-aminosalicylic acid. Control over the position of chlorination is critical for the synthesis of specific pharmaceutical intermediates and other fine chemicals. This document details two distinct protocols for achieving either monochlorination at the C5 position or dichlorination at the C3 and C5 positions. The guide explains the mechanistic rationale behind the choice of reagents and reaction conditions, supported by authoritative references, to ensure reproducible and predictable outcomes for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Regioselectivity
4-Amino-2-hydroxybenzoic acid is a key structural motif in various biologically active compounds. The introduction of chlorine atoms onto its aromatic ring can significantly alter its physicochemical properties, such as lipophilicity and electronic character, thereby modulating its biological activity and metabolic stability. However, the inherent reactivity of the 4-ASA scaffold presents a significant challenge. The molecule possesses three distinct functional groups—an amino (-NH₂), a hydroxyl (-OH), and a carboxylic acid (-COOH)—each exerting a unique electronic influence on the aromatic ring.
The amino and hydroxyl groups are potent activating, ortho, para-directing groups, while the carboxylic acid group is a deactivating, meta-directing group.[1][2][3] This complex interplay of directing effects means that achieving chlorination at a specific position (regioselectivity) is not trivial and requires precise control over the experimental conditions and choice of chlorinating agent. This guide provides validated protocols to navigate these complexities, enabling the targeted synthesis of key chlorinated derivatives.
Mechanistic Insights: Controlling the Site of Electrophilic Attack
The regiochemical outcome of the electrophilic aromatic substitution on 4-amino-2-hydroxybenzoic acid is governed by the cumulative electronic effects of its substituents.
-
Activating Groups (-OH and -NH₂): Both the hydroxyl and amino groups are strong activators due to their ability to donate electron density to the benzene ring via the resonance effect (+M).[1][2] This donation primarily increases the electron density at the positions ortho and para to them, making these sites highly susceptible to attack by an electrophile (like Cl⁺).
-
Deactivating Group (-COOH): The carboxylic acid group is moderately deactivating due to its electron-withdrawing inductive (-I) and resonance (-M) effects, which decrease the electron density of the ring, particularly at the ortho and para positions.
In 4-amino-2-hydroxybenzoic acid, the positions C3 and C5 are ortho to the powerful -NH₂ and/or -OH activating groups. Therefore, these are the most probable sites for chlorination. The challenge lies in selectively targeting one position over the other or in achieving controlled dichlorination. This can be managed by selecting an appropriate chlorinating agent and, in some cases, by employing a protecting group strategy to temporarily modify the directing ability of a functional group.
Caption: Factors influencing electrophilic chlorination sites.
Protocols for Regioselective Chlorination
Two primary protocols are presented, targeting the synthesis of 4-amino-5-chloro-2-hydroxybenzoic acid and 4-amino-3,5-dichloro-2-hydroxybenzoic acid.
Protocol 1: Regioselective Monochlorination at the C5-Position
This protocol utilizes N-Chlorosuccinimide (NCS), a mild and highly effective reagent for the chlorination of activated aromatic rings.[4] Its use under controlled conditions favors monochlorination at the C5 position, which is ortho to the amino group and meta to the hydroxyl group. A related procedure has been described for a derivative of 4-ASA, confirming the C5 selectivity of NCS.[5]
Experimental Workflow:
Caption: Workflow for C5-monochlorination of 4-ASA.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-amino-2-hydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent, such as acetonitrile or DMF (approx. 10 mL per gram of substrate).
-
Reagent Addition: To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing cold deionized water (approx. 10 times the volume of the reaction solvent). The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove succinimide and any unreacted NCS. Dry the product under vacuum to yield this compound.[6] Further purification can be achieved by recrystallization if necessary.
Protocol 2: Dichlorination at the C3 and C5-Positions via Protection
Achieving clean dichlorination directly can be challenging and may lead to side products. A more robust and reliable method involves a three-step sequence: protection of the highly activating amino group, dichlorination, and subsequent deprotection.[7] Acetylation of the amino group temporarily reduces its activating strength, allowing for a more controlled dichlorination.
Experimental Workflow:
Caption: Workflow for C3,C5-dichlorination via protection.
Step-by-Step Methodology:
-
Step 1: Protection of the Amino Group
-
Suspend 4-amino-2-hydroxybenzoic acid (1 equivalent) in water.
-
Add a slight excess of acetic anhydride (approx. 1.2 equivalents).
-
Stir vigorously at room temperature for 1-2 hours. The product, 4-acetylamino-2-hydroxybenzoic acid, will precipitate.
-
Filter the solid, wash with cold water, and dry.
-
-
Step 2: Dichlorination of the Protected Intermediate
-
Dissolve the dried 4-acetylamino-2-hydroxybenzoic acid (1 equivalent) in a suitable solvent like glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add sulfuryl chloride (SO₂Cl₂) (2.1 equivalents) dropwise while maintaining the temperature below 10 °C. Alternatively, excess N-Chlorosuccinimide (2.2 equivalents) can be used.
-
After the addition, allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Carefully quench the reaction by pouring it over ice water.
-
Filter the resulting precipitate, wash with water, and dry to obtain 4-acetylamino-3,5-dichloro-2-hydroxybenzoic acid.
-
-
Step 3: Deprotection (Hydrolysis)
-
Reflux the dried dichlorinated intermediate in an aqueous solution of hydrochloric acid (e.g., 3M HCl) for 2-4 hours.
-
Cool the solution to room temperature and then in an ice bath to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with a small amount of cold water.
-
To obtain the free amine, dissolve the salt in water and neutralize with a base (e.g., sodium bicarbonate solution) until the product precipitates.
-
Filter, wash with water, and dry to yield 4-amino-3,5-dichloro-2-hydroxybenzoic acid.
-
Summary of Protocols and Expected Outcomes
| Protocol | Target Product | Key Reagent | Position(s) Chlorinated | Strategy Rationale |
| 1 | This compound | N-Chlorosuccinimide (NCS) | C5 | Mild, regioselective chlorination of a highly activated ring. |
| 2 | 4-Amino-3,5-dichloro-2-hydroxybenzoic acid | Sulfuryl Chloride (SO₂Cl₂) or excess NCS | C3, C5 | Protection-deprotection sequence to control reactivity and prevent side reactions during exhaustive chlorination. |
Safety and Handling
-
N-Chlorosuccinimide (NCS): Corrosive and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive, toxic, and reacts violently with water. All operations must be conducted in a fume hood. It releases toxic gases (HCl and SO₂) upon decomposition or reaction.[8] Ensure all glassware is dry.
-
Acids and Solvents: Acetic anhydride, hydrochloric acid, and organic solvents should be handled with appropriate care and PPE.
References
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry. Retrieved from [Link]
-
Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]
-
University of Calgary. Directing Groups in SE Ar. Retrieved from [Link]
-
Save My Exams. (2025, January 10). Directing Effects. In A Level Chemistry Revision Notes. Retrieved from [Link]
-
PubMed. (2003, June 18). Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, December 27). Activating effects of amino and hydroxyl groups in different pH. Retrieved from [Link]
-
ResearchGate. The chlorination of 4-amino-2-hydroxy-benzoic acid. Retrieved from [Link]
-
SAGE Journals. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Retrieved from [Link]
-
Wikipedia. Sulfuryl chloride. Retrieved from [Link]
-
Allen Institute. (2025, June 17). Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]
-
PubMed. (2021, March 18). In vitro characterization of 3-chloro-4-hydroxybenzoic acid building block formation in ambigol biosynthesis. Retrieved from [Link]
- Google Patents. US3920757A - Chlorination with sulfuryl chloride.
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
Wikipedia. N-Chlorosuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). Retrieved from [Link]
- Google Patents. CN105936625A - Synthesis method of 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide.
-
ResearchGate. Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
Royal Society of Chemistry. 4-Aminosalicylic acid and its derivatives. Part II. The synthesis of 4-amino-2 : 5- and 4-amino-2 : 3-dihydroxybenzoic acid. Retrieved from [Link]
-
ConnectSci. (1984, October 1). 3-Amino-5-hydroxybenzoic acid in antibiotic biosynthesis. VIII. Synthesis of chlorinated analogues. Retrieved from [Link]
-
ISCA. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]
-
ChemRxiv. A continuous flow sulfuryl chloride based reaction – synthesis of a key intermediate. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, June 21). 4.8: General Mechanism for Electrophilic Substitution Reactions of Benzene. Retrieved from [Link]
-
Chemguide. Explaining the halogenation of benzene - electrophilic substitution. Retrieved from [Link]
-
PubChem. 5-Amino-4-chloro-2-hydroxybenzoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Retrieved from [Link]
-
ChemRxiv. (2021, March 23). Deaminative Chlorination of Aminoheterocycles. Retrieved from [Link]
-
PubMed. (2024, September 2). Recent Advances in Direct Regioselective C-H Chlorination at Aromatic and Aliphatic. Retrieved from [Link]
-
MDPI. (2023, January 16). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Retrieved from [Link]
Sources
- 1. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 2. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. savemyexams.com [savemyexams.com]
- 4. benchchem.com [benchchem.com]
- 5. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 6. This compound | C7H6ClNO3 | CID 14883222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
Preparation of ZL006 analogs using 4-Amino-5-chloro-2-hydroxybenzoic acid
An In-Depth Technical Guide
Application Note: A Versatile Protocol for the Synthesis of Novel ZL006 Analogs from 4-Amino-5-chloro-2-hydroxybenzoic Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of novel analogs of ZL006, a critical small molecule inhibitor of the protein-protein interaction between neuronal nitric oxide synthase (nNOS) and postsynaptic density protein-95 (PSD-95). By disrupting this interaction, ZL006 exhibits significant neuroprotective effects, making it a valuable lead compound in the development of therapeutics for ischemic stroke and neurological disorders.[1][2][3] This guide details a robust synthetic strategy centered on the versatile starting material, this compound, enabling the generation of a diverse library of amide-based analogs. We provide a step-by-step methodology for amide bond formation using a well-established carbodiimide coupling system, alongside detailed procedures for reaction monitoring, purification, and characterization. The causality behind experimental choices is explained to empower researchers in their optimization and diversification efforts.
Introduction: The Significance of ZL006 and its Analogs
The N-methyl-D-aspartate receptor (NMDA-R) plays a crucial role in synaptic plasticity, but its overactivation leads to excitotoxicity, a key pathological event in cerebral ischemia and other neurodegenerative diseases.[1] This excitotoxic cascade is mediated in large part by the production of nitric oxide (NO) by nNOS. The scaffolding protein PSD-95 physically tethers nNOS to the NMDA-R complex, enabling an efficient, damaging surge in NO production upon receptor activation.[1]
ZL006, chemically known as 4-((3,5-dichloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, was developed as a small molecule inhibitor that specifically disrupts the nNOS-PSD-95 interaction.[3] This targeted disruption prevents the excitotoxic signaling cascade without directly blocking the essential physiological functions of the NMDA receptor.[1] Preclinical studies have demonstrated the neuroprotective properties of ZL006, showing it can reduce infarct size in animal models of stroke and possesses antidepressant-like qualities.[1][4]
The development of ZL006 analogs is a critical next step in translating this promising mechanism into a clinical therapeutic. The goals of analog synthesis include:
-
Improving Potency and Efficacy: Fine-tuning the molecular structure to enhance binding affinity and inhibitory activity.
-
Enhancing Pharmacokinetic Properties: Optimizing absorption, distribution, metabolism, and excretion (ADME) profiles for better bioavailability and central nervous system penetration.
-
Exploring Structure-Activity Relationships (SAR): Systematically modifying the scaffold to understand the key molecular interactions required for biological activity.
This guide focuses on utilizing this compound as a core building block. This starting material is strategically chosen because it introduces a chlorine atom onto the salicylic acid moiety of the ZL006 scaffold, providing a new vector for exploring SAR and potentially influencing the electronic and conformational properties of the final compounds.
The ZL006 Signaling Pathway and Mechanism of Action
To effectively design analogs, it is crucial to understand the biological context. ZL006 functions by interrupting a key protein-protein interaction within the postsynaptic density.
Caption: ZL006 disrupts the excitotoxic signaling cascade.
Synthetic Strategy: Amide Bond Formation
The most versatile approach for creating a diverse library of analogs from this compound is through the formation of an amide bond. This strategy involves coupling the primary amine of our starting material with a wide array of commercially available or custom-synthesized carboxylic acids (R-COOH).
We recommend the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as N-hydroxybenzotriazole (HOBt). This is a widely trusted and effective method for amide bond formation.[5]
Causality Behind the Choice of Reagents:
-
EDC: Acts as a "zero-length" crosslinker by activating the carboxyl group of the R-COOH, making it susceptible to nucleophilic attack by the amine.[6] Its primary advantage is that the urea byproduct is water-soluble, facilitating easy removal during aqueous workup.[5]
-
HOBt: This additive is crucial for two reasons. First, it reacts with the highly reactive O-acylisourea intermediate formed by EDC to generate a more stable HOBt-ester. This intermediate is less prone to side reactions. Second, and most importantly for chiral carboxylic acids, it minimizes the risk of racemization at the alpha-carbon.[5]
-
Base (DIPEA or TEA): A non-nucleophilic base like Diisopropylethylamine (DIPEA) is used to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, facilitating the reaction.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Biochemical investigations of the mechanism of action of small molecules ZL006 and IC87201 as potential inhibitors of the nNOS-PDZ/PSD-95-PDZ interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Application Note: HPLC Method Development and Validation for 4-Amino-5-chloro-2-hydroxybenzoic Acid Detection
Introduction & Physicochemical Rationale
4-Amino-5-chloro-2-hydroxybenzoic acid (CAS 21386-95-8)[1], also known as 4-amino-5-chlorosalicylic acid, is a critical intermediate and potential degradation impurity in the synthesis of various benzamide-class pharmaceuticals (e.g., metoclopramide, clebopride). Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical properties.
The molecule is inherently zwitterionic and highly polar. It contains a carboxylic acid moiety (pKa ~2.5), a phenolic hydroxyl group, an aromatic amine (pKa ~4.5), and a chlorine atom. At physiological or neutral pH, the carboxylic acid is deprotonated (
The Causality of Method Design: To achieve baseline resolution and adequate retention, the chromatographic environment must be manipulated to suppress ionization. By lowering the mobile phase pH to < 3.0, the carboxylic acid is fully protonated (neutralized), significantly increasing the molecule's hydrophobicity. Alternatively, utilizing a mixed-mode stationary phase (combining reversed-phase and cation-exchange properties) allows for dual-mechanism retention, exploiting both the hydrophobic aromatic ring and the protonated amino group[3].
Figure 1: Logical workflow for HPLC method development of zwitterionic aminosalicylic acids.
Experimental Protocols
To ensure a self-validating system, the following step-by-step protocol integrates internal controls, precise mobile phase preparation, and standardized sample handling[4].
Step 2.1: Reagent and Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water, pH ~2.7): Transfer 1.0 mL of LC-MS grade formic acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via ultrasonication for 10 minutes.
-
Causality: Formic acid provides the necessary hydronium ion concentration to suppress the ionization of the -COOH group. Furthermore, unlike phosphate buffers, formic acid is volatile, ensuring seamless method transferability to LC-MS/MS systems for trace impurity profiling[5].
-
-
Mobile Phase B (Acetonitrile): Use 100% HPLC-grade Acetonitrile.
-
Diluent (50:50 Methanol:Water v/v): Mix equal volumes of HPLC-grade methanol and ultrapure water.
-
Causality: Pure water fails to readily dissolve the chlorinated aromatic ring, while pure organic solvent can cause buffer precipitation upon injection. A 50:50 mixture matches the viscosity and elution strength of the initial gradient, preventing peak distortion (the "solvent effect").
-
Step 2.2: Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Methanol, then make up to the mark with ultrapure water.
-
Working Standard (0.1 mg/mL): Transfer 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent. Filter through a 0.22 µm PTFE syringe filter before transferring to an autosampler vial.
Step 2.3: Chromatographic Execution
-
Purge the HPLC system lines with Mobile Phases A and B to eliminate air bubbles.
-
Equilibrate the column (e.g., a mixed-mode core-shell column like Coresep 100, 150 x 4.6 mm, 2.7 µm) at the initial gradient conditions (5% B) for at least 15 column volumes until a stable baseline is achieved[3].
-
Inject a blank (Diluent) to verify the absence of ghost peaks or carryover.
-
Inject the Working Standard in five replicates to establish System Suitability.
Method Optimization & Causality
Column Selection
While a standard C18 column can be forced to retain the analyte using highly aqueous, highly acidic conditions, a mixed-mode stationary phase is vastly superior for aminosalicylic acid derivatives[2],[3]. Mixed-mode columns feature both hydrophobic alkyl chains and embedded cation-exchange groups. At pH 2.7, the protonated amino group (
Detector Selection
The conjugated
Quantitative Data & System Suitability
The method is designed as a self-validating system. Before any sample analysis, the system must pass strict suitability criteria to prove that the resolution, efficiency, and reproducibility are adequate for quantitative analysis.
Table 1: Gradient Elution Profile
| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 1.0 | 95 | 5 | Isocratic Hold (Equilibration) |
| 2.0 | 1.0 | 95 | 5 | Isocratic Hold |
| 10.0 | 1.0 | 40 | 60 | Linear Gradient |
| 12.0 | 1.0 | 40 | 60 | Column Wash |
| 12.1 | 1.0 | 95 | 5 | Return to Initial |
| 16.0 | 1.0 | 95 | 5 | Re-equilibration |
Table 2: System Suitability Specifications
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time %RSD | Ensures pump stability and consistent mobile phase delivery. | |
| Peak Area %RSD | Validates autosampler precision and detector stability. | |
| Tailing Factor ( | Confirms suppression of secondary silanol interactions. | |
| Theoretical Plates (N) | Guarantees sufficient column efficiency and band broadening control. |
Table 3: Method Validation Summary (ICH Q2(R1) Guidelines)
| Validation Parameter | Result / Range |
| Linearity Range | 0.5 µg/mL to 150 µg/mL |
| Correlation Coefficient ( | |
| Limit of Detection (LOD) | 0.15 µg/mL (S/N |
| Limit of Quantitation (LOQ) | 0.50 µg/mL (S/N |
| Accuracy (Recovery) | 98.5% - 101.2% across 3 concentration levels |
References
Sources
- 1. 4-amino-hydroxybenzoic acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. HPLC Separation of Isomers of Amino Salicylic Acid | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Chlorination of 4-Aminosalicylic Acid
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chlorinated derivatives of 4-aminosalicylic acid (4-ASA). Our goal is to provide a comprehensive resource that combines fundamental chemical principles with practical, field-proven insights to help you overcome common challenges and significantly improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the chemistry of chlorinating 4-aminosalicylic acid.
Q1: What is the primary reaction mechanism for the chlorination of 4-aminosalicylic acid?
The chlorination of 4-aminosalicylic acid is a classic example of an electrophilic aromatic substitution reaction.[1] The aromatic ring of 4-ASA is electron-rich due to the strong activating effects of the amino (-NH₂) and hydroxyl (-OH) groups, making it susceptible to attack by an electrophile (in this case, an electrophilic chlorine species, Cl⁺). The reaction proceeds in three main steps[1]:
-
Generation of the Electrophile: A chlorinating agent reacts, sometimes with a Lewis acid catalyst, to generate a highly reactive Cl⁺ species.
-
Formation of the Sigma Complex: The electron-rich benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This temporarily disrupts the ring's aromaticity.
-
Removal of a Proton: A base in the reaction mixture removes a proton from the carbon atom where the chlorine was added, restoring the aromaticity of the ring and yielding the chlorinated product.[1]
Q2: Why is regioselectivity a major challenge in this reaction?
Regioselectivity is a significant hurdle because 4-aminosalicylic acid possesses three powerful ortho-, para-directing activating groups: the amino group (-NH₂), the hydroxyl group (-OH), and to a lesser extent, the carboxyl group (-COOH) which is deactivating but directs meta. The -OH and -NH₂ groups strongly direct incoming electrophiles to the positions ortho and para relative to themselves. In 4-ASA, this leads to a complex situation:
-
The -OH group directs to positions 3 and 5.
-
The -NH₂ group directs to positions 3 and 5.
This overlap in directing influence means that substitution can readily occur at both the C3 and C5 positions, often leading to a mixture of mono- and di-substituted products.[2] Controlling the reaction conditions is therefore critical to favor one isomer over the others.
Q3: What are the most common competing side reactions that lower the yield?
Besides poor regioselectivity, several side reactions can drastically reduce the yield of the desired product:
-
Polychlorination: The initial chlorinated product is still activated towards further electrophilic attack, which can lead to the formation of di- or even tri-chlorinated species.[2][3]
-
N-Chlorination: The amino group is nucleophilic and can be directly chlorinated to form an N-chloroamine intermediate.[4][5] These intermediates can be unstable and may rearrange or lead to other byproducts.
-
Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation by the chlorinating agent, especially under harsh conditions (high temperatures, strong oxidizing agents), leading to the formation of colored impurities and tar.[3]
-
Decarboxylation: At elevated temperatures, 4-aminosalicylic acid can undergo decarboxylation to form 3-aminophenol.[6] This byproduct can then be chlorinated, further complicating the product mixture.
Troubleshooting Guide: From Low Yields to Pure Product
This section provides a problem-oriented approach to address specific issues encountered during the chlorination of 4-ASA.
Problem 1: Consistently Low Yield of the Desired Monochloro-4-ASA Product
This is the most common issue, often stemming from a combination of factors.
-
Potential Cause A: Uncontrolled Polychlorination
-
Scientific Rationale: The first chlorination reaction activates the ring further, making the second chlorination kinetically faster than the first. If the chlorinating agent is present in excess or is highly reactive, it will rapidly lead to dichlorinated products.
-
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry. Use no more than 1.0 equivalent of the chlorinating agent for monosubstitution. A slow, dropwise addition of the chlorinating agent to the 4-ASA solution can help maintain a low concentration of the electrophile and favor monosubstitution.
-
Temperature Management: Perform the reaction at lower temperatures (e.g., 0-5 °C). Higher temperatures increase the rate of all reactions but can disproportionately favor the faster polychlorination steps.[7][8]
-
Choice of Chlorinating Agent: Switch to a milder chlorinating agent. N-Chlorosuccinimide (NCS) is often more selective and less prone to causing over-chlorination compared to chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂).[3][9]
-
-
-
Potential Cause B: Competing N-Chlorination and Oxidation
-
Scientific Rationale: The lone pair of electrons on the nitrogen atom of the amino group is highly nucleophilic and can attack the electrophilic chlorine, forming an N-Cl bond.[5][10] This side reaction consumes both starting material and reagent. Furthermore, strong chlorinating agents can oxidize the sensitive amino and hydroxyl groups.
-
Solution: Protect the Amino Group The most robust solution is to protect the highly activating and nucleophilic amino group prior to chlorination. Acetylation to form 4-acetamidosalicylic acid is a common and effective strategy. The resulting acetamido group is still an ortho-, para-director but is significantly less activating than the amino group, which allows for much greater control over the chlorination. The protecting group can be easily removed by hydrolysis after the chlorination step.
-
-
Potential Cause C: Inappropriate Solvent Choice
-
Scientific Rationale: The solvent plays a crucial role in solubilizing the reactants, stabilizing intermediates, and modulating the reactivity of the chlorinating agent. Using a solvent that participates in the reaction or promotes side reactions will lower the yield.
-
Solution:
-
Inert Solvents: Use inert solvents. For many chlorinations, halogenated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are effective.[11]
-
Acetic Acid: Glacial acetic acid is often a good choice as it can help to moderate the reactivity of the chlorinating agent and solubilize the salicylic acid derivative.[2]
-
Avoid Protic Solvents (like water/alcohols) unless intended: These can react with some chlorinating agents (e.g., SO₂Cl₂) and complicate the reaction.
-
-
Problem 2: Product is a Mixture of Isomers (e.g., 3-chloro- and 5-chloro-4-ASA)
-
Potential Cause: Strong Activating Effects of -NH₂ and -OH
-
Scientific Rationale: As discussed in the FAQs, the powerful ortho-, para-directing nature of both the amino and hydroxyl groups leads to substitution at both C3 and C5.
-
Solution:
-
Amino Group Protection: As with improving yield, protecting the amino group as an acetamide is the most effective strategy. The bulkier acetamido group can sterically hinder substitution at the ortho position (C3), thereby favoring substitution at the C5 position.
-
pH Control: In some cases, performing the reaction in an acidic medium can protonate the amino group to form -NH₃⁺. This group is strongly deactivating and meta-directing, which would fundamentally change the regiochemical outcome. However, this deactivation can also significantly slow down the desired reaction.
-
-
Problem 3: Significant Tar and Colored Impurity Formation
-
Potential Cause: Oxidation and Degradation
-
Scientific Rationale: This is a clear sign that the reaction conditions are too harsh. The combination of a strong oxidizing chlorinating agent and an electron-rich aromatic ring is leading to decomposition pathways.
-
Solution:
-
Lower the Temperature: Immediately attempt the reaction at a lower temperature (e.g., sub-zero). This is the single most effective variable for reducing degradation.[12][13][14]
-
Use a Milder Reagent: Replace Cl₂ or SO₂Cl₂ with N-Chlorosuccinimide (NCS).[3]
-
Protect the Substrate: Protecting the amino and/or hydroxyl groups reduces the electron density of the ring, making it less susceptible to oxidation.
-
Exclude Light and Air: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and in a flask protected from light, as radical side reactions can contribute to tar formation.
-
-
Problem 4: Difficulty Purifying the Final Product
-
Potential Cause: Similar Physical Properties of Byproducts
-
Scientific Rationale: Isomers and polychlorinated byproducts often have very similar polarities and solubilities, making separation by standard column chromatography or recrystallization challenging.
-
Solution: Purification via Salt Formation A highly effective method for purifying 4-aminosalicylic acid and its derivatives involves converting the acidic product into a salt.[15]
-
Dissolve the crude product mixture in an aqueous basic solution (e.g., using calcium hydroxide or sodium hydroxide) to form the corresponding carboxylate salt.
-
Many organic, non-polar impurities will remain insoluble and can be removed by filtration.
-
The aqueous solution of the salt can be treated with activated carbon to remove colored impurities.[15]
-
After a final filtration, the solution is carefully re-acidified (e.g., with HCl), causing the purified amino-salicylic acid derivative to precipitate out.[16]
-
-
Data & Protocols
Table 1: Comparison of Chlorination Conditions
| Parameter | Condition A (Aggressive) | Condition B (Moderate) | Condition C (Controlled/Selective) |
| Substrate | 4-Aminosalicylic Acid | 4-Aminosalicylic Acid | 4-Acetamidosalicylic Acid |
| Chlorinating Agent | Chlorine Gas (Cl₂) | Sulfuryl Chloride (SO₂Cl₂) | N-Chlorosuccinimide (NCS)[3][9] |
| Equivalents | >1.1 | 1.0 - 1.1 | 1.0 |
| Solvent | Acetic Acid | Dichloromethane (DCM) | Acetonitrile or Acetic Acid |
| Temperature | Room Temp to 50°C | 0°C to Room Temp | 0°C |
| Expected Outcome | Low yield, high polychlorination, significant tar formation. | Moderate yield, mixture of isomers and byproducts. | Good to high yield of the desired monochlorinated product with improved regioselectivity. |
Experimental Protocols
Protocol 1: Amino Group Protection - Synthesis of 4-Acetamidosalicylic Acid
-
Dissolution: Suspend 1.0 equivalent of 4-aminosalicylic acid in a suitable solvent (e.g., water or glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Acylation: Cool the suspension in an ice bath. Slowly add 1.1 equivalents of acetic anhydride. If using water as a solvent, a mild base (e.g., sodium acetate) may be added.
-
Reaction: Allow the mixture to stir and warm to room temperature. The reaction is typically complete within 1-2 hours, often indicated by the dissolution of the starting material followed by the precipitation of the acetylated product.
-
Isolation: If the product precipitates, collect it by vacuum filtration. If it remains in solution, precipitate it by adding cold water.
-
Purification: Wash the filtered solid with cold water and then dry it under vacuum. The product can be recrystallized from water or an ethanol/water mixture if necessary.
Protocol 2: Controlled Chlorination of 4-Acetamidosalicylic Acid
-
Setup: In a flask protected from light and under a nitrogen atmosphere, dissolve 1.0 equivalent of 4-acetamidosalicylic acid in glacial acetic acid.
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Reagent Addition: In a separate flask, dissolve 1.0 equivalent of N-Chlorosuccinimide (NCS) in glacial acetic acid. Add this solution dropwise to the cooled substrate solution over 30-60 minutes with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction should be complete shortly after the addition is finished.
-
Workup: Once the starting material is consumed, pour the reaction mixture into a larger beaker containing ice water. The chlorinated product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove acetic acid and succinimide, and dry under vacuum. This crude product can then be taken forward for deprotection or further purification.
Protocol 3: Deprotection of the Acetyl Group
-
Hydrolysis: Suspend the chlorinated 4-acetamidosalicylic acid in an aqueous solution of hydrochloric acid (e.g., 3-6 M HCl).
-
Heating: Heat the mixture to reflux (typically 80-100°C) for several hours, monitoring by TLC until the starting material is gone.
-
Isolation: Cool the solution. The desired chlorinated 4-aminosalicylic acid hydrochloride salt will often crystallize out. Alternatively, carefully neutralize the solution with a base (e.g., NaOH or NH₄OH) to the isoelectric point of the product to precipitate the free amine.
-
Purification: Collect the solid by filtration, wash with cold water, and dry.
Visualizations: Mechanisms and Workflows
Diagram 1: Electrophilic Aromatic Chlorination Pathway
Caption: The three-step mechanism of electrophilic aromatic substitution on 4-aminosalicylic acid.
Diagram 2: Competing Side Reaction Pathways
Caption: Key reaction pathways illustrating the desired product versus common undesirable side products.
Diagram 3: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving issues of low product yield.
References
- Benchchem. (n.d.). In-Depth Technical Guide to the Mechanism of Acylation Reactions with Salicyloyl Chloride.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
- Google Patents. (1951). US2580195A - Method of purifying 4-aminosalicylic acid.
- PubMed. (2010). Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology.
- PubMed. (2017). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates.
- ACS Publications. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
- ResearchGate. (n.d.). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene.
- Indian Academy of Sciences. (1938). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers.
- Google Patents. (1957). US2811547A - Process for preparing s-chlorosalicylic.
- Wordpress. (n.d.). Specific Solvent Issues with Chlorination.
- PrepChem.com. (n.d.). Preparation of 4-aminosalicylic acid.
- Wikipedia. (n.d.). 4-Aminosalicylic acid.
- ResearchGate. (n.d.). The chlorination of 4-amino-2-hydroxy-benzoic acid.
- Testbook. (2020). In chlorination, due to rise in temperature of water, death rate of bacteria.
- PubMed. (2017). Effect of Temperature and Contact Time on the Activity of Eight Disinfectants - A Classification.
- Elrha. (2016). Temperature and Seasonal Effects on Chlorine Decay: Findings from Jordan.
- ResearchGate. (2008). (PDF) Differential Absorbance Study of Effects of Temperature on Chlorine Consumption and Formation of Disinfection by-products in Chlorinated Water.
- ResearchGate. (n.d.). Effect of temperature on chlorine treatment for elimination of freshwater phytoplankton in ballast water: bench-scale test.
- ResearchGate. (n.d.). Chlorination of Amino Acids: Reaction Pathways and Reaction Rates | Request PDF.
Sources
- 1. byjus.com [byjus.com]
- 2. ias.ac.in [ias.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Chlorination of Amino Acids: Reaction Pathways and Reaction Rates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Aminosalicylic acid - Wikipedia [en.wikipedia.org]
- 7. testbook.com [testbook.com]
- 8. Effect of Temperature and Contact Time on the Activity of Eight Disinfectants - A Classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 12. elrha.org [elrha.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. US2580195A - Method of purifying 4-aminosalicylic acid - Google Patents [patents.google.com]
- 16. prepchem.com [prepchem.com]
Technical Support Center: Regiocontrol in 5-Chloro vs. 3-Chloro Substitution
Status: Active Ticket ID: REGIO-3v5-IND-001 Subject: Troubleshooting regioselectivity in nitrogen heterocycles (Indazoles, Indoles, Azaindoles) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Problem: You are observing mixed regioselectivity or incorrect site functionalization when targeting the 3- or 5-position of nitrogen heterocycles (specifically indazoles and indoles).
The Science: The electronic disparity between the 3-position (often associated with the heterocyclic ring, imine-like or enamine-like) and the 5-position (benzenoid) creates a competition governed by bond dissociation energy (BDE) in cross-couplings and HOMO coefficient density in electrophilic substitutions.
-
In Pd-Catalyzed Coupling (SNAr/Oxidative Addition): The C3-position in indazoles is generally more electron-deficient (imine-like), making it more reactive toward oxidative addition than the C5-position.
-
In Electrophilic Halogenation (EAS): The C3-position in indoles is highly nucleophilic (enamine-like), making it the default site. Accessing C5 requires blocking C3 or electronic deactivation.
Troubleshooting Guide (Q&A Format)
Scenario A: Cross-Coupling 3,5-Dihaloheterocycles
User Context: You are starting with 3,5-dichloro-1H-indazole or similar and attempting a Suzuki-Miyaura coupling.
Q1: I have 3,5-dichloro-1H-indazole. I want to couple at C5, but the reaction is occurring at C3 (or giving a mixture). How do I switch selectivity?
Diagnosis: In 3,5-dihaloindazoles, the C3-halogen bond is electronically activated due to its proximity to the imine nitrogen (N2). It behaves similarly to an imidoyl chloride. The C5-halogen is a standard aryl halide. Standard Pd-catalysts will insert at C3 first.
Corrective Protocol:
-
Protect the Nitrogen (N1):
-
Unprotected (Free NH): Often leads to catalyst poisoning or poor reactivity.
-
SEM/THP Protection: Increases the steric bulk around C7/C3 but generally maintains the C3 > C5 preference.
-
Electronic Switching (The "Boc Effect"): Using an electron-withdrawing group (EWG) like Boc or Ts on N1 pulls electron density from the ring. While C3 remains reactive, the EWG destabilizes the oxidative addition intermediate at C3 relative to C5 in specific solvent systems, though C3 dominance is hard to fully reverse without steric ligands.
-
-
Ligand Selection (The "Bite Angle" Switch):
-
For C3 Selectivity (Standard): Use PPh3 or dppf . These favor the electronically activated C3 position.
-
For C5 Selectivity (Difficult): You typically cannot force C5 coupling first on a 3,5-dichloro system using standard Pd catalysis.
-
Workaround: Perform the C3 coupling first with a "dummy" cheap boronic acid or a protecting group (e.g., convert C3-Cl to C3-H via hydrodehalogenation), then couple at C5. Alternatively, start with 3-bromo-5-chloroindazole . The C3-Br will react exclusively before C5-Cl.
-
Q2: My reaction yields are low for the 3-position coupling. Is the catalyst dying?
Diagnosis: If you are using unprotected indazoles/indoles, the free N-H is acidic and can coordinate to Pd(II), forming an inactive "Pd-black" or stable complex.
Solution:
-
Base Selection: Switch from weak bases (Na2CO3) to stronger, bulky bases (KOtBu) or use anhydrous conditions if N-H deprotonation is the goal.
-
LIgand: Use Buchwald ligands (e.g., XPhos, SPhos) . These bulky, electron-rich ligands prevent N-H coordination to the metal center.
Scenario B: Direct Halogenation (Installation)
User Context: You have a scaffold and want to install a Chlorine atom selectively.
Q3: I am trying to chlorinate Indole at C5, but I keep getting 3-chloroindole or 3,3-dichloroindolenine.
Diagnosis: Indole C3 is an enamine. It is 1013 times more nucleophilic than benzene. Direct chlorination (NCS, Cl2) will always hit C3 first unless blocked.
Corrective Protocol (The "Superacid" Shift): To force C5 chlorination on an unblocked indole, you must protonate the C3-enamine system.
-
Medium: Use superacidic media or concentrated H2SO4.
-
Mechanism: Protonation occurs at C3, forming the indolenium cation. This deactivates the pyrrole ring. The benzene ring (C5) then becomes the most nucleophilic site remaining (though overall reactivity is low).
-
Reagent: Use powerful electrophiles like N-chloroamines in strong acid.
Q4: I am seeing N-chloro intermediates. Is this normal?
Diagnosis: Yes. In non-polar solvents, NCS often chlorinates the Nitrogen first (N-Cl).
-
Observation: This is a kinetic trap.
-
Fix: Upon heating or adding a protic solvent (MeOH), the Cl migrates from N
C3 via an intermolecular mechanism (or intramolecular sigmatropic shift). If you want C3, heat it. If you want to trap N-Cl, keep it cold.
Visualized Mechanisms & Logic
Diagram 1: Decision Logic for 3,5-Dihaloindazole Coupling
This flowchart guides you through the critical decision points when starting with a dihalo-heterocycle.
Caption: Workflow for determining synthetic strategy based on intrinsic electronic bias of the indazole scaffold.
Diagram 2: The Indole Chlorination Migration
Understanding why C3 dominates and how N-Cl intermediates interfere.
Caption: Mechanistic pathway showing the kinetic N-chlorination vs. thermodynamic C3-chlorination.
Experimental Protocols
Protocol A: Selective C3-Arylation of 3,5-Dichloro-1H-indazole
Validated for high regioselectivity (>20:1 C3:C5).
Reagents:
-
Substrate: 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole (THP protected)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: Na2CO3 (2.0 equiv, aq. 2M)
-
Solvent: DME/Water (4:1)
Step-by-Step:
-
Degassing: Charge substrate, boronic acid (1.1 equiv), and base into the flask. Degas solvent stream with N2 for 15 mins.
-
Catalyst Addition: Add Pd(PPh3)4 under positive N2 pressure.
-
Temperature Control: Heat to 80°C .
-
Critical Note: Do not exceed 100°C. Higher temperatures increase the rate of C5 oxidative addition, eroding selectivity.
-
-
Monitoring: Monitor by HPLC. C3-product usually forms within 2-4 hours. C5-product (bis-coupling) appears only after C3 is consumed.
Protocol B: Data Comparison (Selectivity Factors)
| Heterocycle | C3 Electronic Character | C5 Electronic Character | Preferred Pd-Site | Preferred EAS Site |
| Indazole | Imine-like (Deficient) | Phenyl-like (Neutral) | C3 (via Oxidative Addn) | C3 (via EAS) |
| Indole | Enamine-like (Rich) | Phenyl-like (Neutral) | C2 or C3 (Ligand dependent) | C3 (Strong preference) |
| 7-Azaindole | Pyridine-like (Deficient) | Pyridine-like (Deficient) | C3 (if N-protected) | C3 (via EAS) |
References
-
BenchChem. A Comparative Guide to the Reactivity of Iodo-indazoles in Cross-Coupling Reactions. (2025). Link
-
MDPI. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. (2023).[1] Link
-
NIH (PMC). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2018).[2] Link
-
Penn State Research. Studies of the Mechanism of Chlorination of Indoles. Detection of N-Chloroindole and 3-Chloro-3H-indole as Intermediates.[3] (1978).[3] Link
-
Beilstein Journals. Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. (2022).[4] Link
Sources
Validation & Comparative
A Comparative Guide to the C13 NMR Chemical Shifts of 4-Amino-5-chloro-2-hydroxybenzoic Acid
This guide provides an in-depth analysis of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Amino-5-chloro-2-hydroxybenzoic acid. In the absence of readily available experimental data for this specific molecule, this document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a robust comparison with structurally analogous compounds. By understanding the electronic effects of the various substituents on the benzene ring, we can confidently predict and interpret the 13C NMR spectrum of the target compound, a critical step in its structural elucidation and characterization.
Introduction: The Role of 13C NMR in Structural Analysis
Carbon-13 NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1][2] Factors such as the hybridization of the carbon atom, the electronegativity of attached atoms, and resonance effects all influence the magnetic shielding of the carbon nucleus and, consequently, its chemical shift. For substituted aromatic compounds like this compound, 13C NMR is indispensable for confirming the substitution pattern and understanding the electronic interplay of the functional groups on the aromatic ring.
Comparative Analysis of 13C NMR Chemical Shifts
To provide a comprehensive understanding of the 13C NMR spectrum of this compound, we will compare its predicted chemical shifts with the experimental data of three structurally related and commercially available compounds: 4-Aminosalicylic acid, 5-Chlorosalicylic acid, and 2-Hydroxybenzoic acid (Salicylic acid). The predicted data for the target molecule was obtained using the online NMR prediction tool, NMRDB.org.
Table 1: Comparison of Predicted and Experimental 13C NMR Chemical Shifts (ppm)
| Carbon Position | This compound (Predicted) | 4-Aminosalicylic acid (Experimental) | 5-Chlorosalicylic acid (Experimental) | 2-Hydroxybenzoic acid (Experimental) |
| C1 (-COOH) | 171.5 | 171.87 | ~170 | ~172 |
| C2 (-OH) | 155.0 | 159.99 | ~158 | ~161 |
| C3 | 113.2 | 102.53 | ~119 | ~117 |
| C4 (-NH2) | 145.1 | 153.00 | ~129 | ~136 |
| C5 (-Cl) | 118.9 | 107.53 | ~124 | ~119 |
| C6 | 115.8 | 132.51 | ~130 | ~130 |
Note: Experimental data for 5-Chlorosalicylic acid and 2-Hydroxybenzoic acid are approximate values compiled from various sources and may vary slightly depending on the solvent and experimental conditions.
Analysis of Substituent Effects
The chemical shifts observed in the aromatic region (typically 100-160 ppm) are dictated by the electronic effects of the substituents.[3][4]
-
-OH (Hydroxy) Group: As a strong electron-donating group through resonance, the hydroxyl group significantly shields the ortho and para carbons. This effect is evident in the upfield shift of C3 and C5 in all the salicylic acid derivatives compared to benzene (128.5 ppm). The carbon directly attached to the hydroxyl group (C2) is deshielded due to the electronegativity of the oxygen atom.
-
-NH2 (Amino) Group: Similar to the hydroxyl group, the amino group is a potent electron-donating group. In 4-aminosalicylic acid, this leads to a significant upfield shift of the ortho carbons (C3 and C5) and the para carbon (C1, though the effect is on the attached carboxyl group). The carbon attached to the amino group (C4) is deshielded.
-
-Cl (Chloro) Group: The chloro group exhibits a dual electronic effect. It is electron-withdrawing through induction due to its high electronegativity, which deshields the attached carbon (C5). However, it is also weakly electron-donating through resonance. This combination of effects leads to a moderate influence on the chemical shifts of the other ring carbons.
-
-COOH (Carboxylic Acid) Group: The carboxylic acid group is an electron-withdrawing group, which deshields the attached carbon (C1) and influences the electron density of the entire ring. The carbonyl carbon itself appears significantly downfield, typically in the range of 165-185 ppm.[2][5]
In our target molecule, this compound, the interplay of these four substituents results in a unique 13C NMR spectrum. The predicted chemical shifts reflect the additive effects of these groups. For instance, C3 is strongly shielded by the ortho -OH and para -NH2 groups. C6 is influenced by the ortho -COOH (withdrawing) and para -Cl groups.
Visualizing Substituent Effects
The following diagram illustrates the primary electronic influences of the functional groups on the aromatic ring of this compound, which in turn determine the 13C NMR chemical shifts. Electron-donating groups (EDG) increase electron density (shielding), while electron-withdrawing groups (EWG) decrease electron density (deshielding).
Figure 1. Influence of substituents on the electron density and predicted 13C chemical shifts of this compound.
Experimental Protocol for 13C NMR Acquisition
For researchers intending to acquire an experimental 13C NMR spectrum of this compound, the following protocol provides a robust starting point.
Sample Preparation
-
Solvent Selection: Due to the presence of a carboxylic acid and hydroxyl groups, a polar, aprotic deuterated solvent is recommended to ensure solubility and minimize proton exchange. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent first choice. Deuterated methanol (CD3OD) is another alternative, although it may lead to some H-D exchange with the labile protons.
-
Concentration: Dissolve 10-20 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.
NMR Instrument Parameters (for a 400 MHz Spectrometer)
-
Nucleus: 13C
-
Experiment: Proton-decoupled 13C NMR (e.g., zgpg30 on Bruker instruments).
-
Frequency: Approximately 100 MHz.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds.
-
Relaxation Delay (D1): 2.0 - 5.0 seconds. A longer delay is crucial for quantitative accuracy, especially for quaternary carbons.
-
Number of Scans (NS): Start with 1024 scans and increase as needed to achieve a good signal-to-noise ratio. The low natural abundance of 13C necessitates a larger number of scans compared to 1H NMR.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1.0 - 2.0 Hz before Fourier transformation.
-
Phasing: Manually phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration (if required) and peak picking.
-
Referencing: Reference the spectrum to the solvent peak (DMSO-d6 at 39.52 ppm).
The following diagram outlines the general workflow for acquiring a 13C NMR spectrum.
Figure 2. General workflow for the acquisition and processing of a 13C NMR spectrum.
Conclusion
This guide has provided a detailed comparative analysis of the predicted 13C NMR chemical shifts of this compound against its structurally similar counterparts. By understanding the fundamental principles of substituent effects on aromatic systems, researchers can confidently interpret experimental data and verify the structure of this and related compounds. The provided experimental protocol offers a practical framework for obtaining high-quality 13C NMR spectra, a crucial step in the rigorous characterization of novel chemical entities.
References
-
Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]
-
JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. Journal of Visualized Experiments. [Link]
-
SpectraBase. (n.d.). Salicylic acid. [Link]
- Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2004). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives.
-
PubChem. (n.d.). 5-Chlorosalicylic Acid. [Link]
-
University of California, Davis. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]
-
Royal Society of Chemistry. (2015). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. [Link]
-
PubChem. (n.d.). 4-Aminosalicylic Acid. [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
- McMurry, J. (2023). Organic Chemistry (10th ed.). Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
-
Chemicalize. (n.d.). Instant Cheminformatics Solutions. [Link]
-
MolView. (n.d.). [Link]
-
ACD/Labs. (n.d.). NMR Predictors. [Link]
-
Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?[Link]
-
Mestrelab. (n.d.). Download NMR Predict. [Link]
-
Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Chemistry Steps. (2025, October 22). 13C Carbon NMR Spectroscopy. [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of benzoic acid. [Link]
Sources
Mass spectrometry fragmentation pattern of 4-Amino-5-chloro-2-hydroxybenzoic acid
Advanced Characterization Guide: Mass Spectrometry Fragmentation of 4-Amino-5-chloro-2-hydroxybenzoic Acid
Executive Summary & Compound Identity
This compound (also known as 4-Amino-5-chlorosalicylic acid) is a critical pharmacopeial impurity (Impurity C) of the antiemetic drug Metoclopramide. Its detection and structural confirmation are vital during stability studies, as it represents the hydrolysis product of the parent drug's amide bond.
This guide compares the mass spectrometric behavior of this compound under Electrospray Ionization (ESI) in both positive and negative modes, contrasting it with Electron Ionization (EI) . The goal is to provide a decision-making framework for researchers selecting the optimal method for trace analysis.
| Parameter | Details |
| CAS Number | 7206-70-4 |
| Formula | C |
| Monoisotopic Mass | 187.00 Da ( |
| Structure Class | Polysubstituted Benzoic Acid (Amphoteric) |
| Key Diagnostic | Chlorine Isotope Pattern ( |
Comparative Analysis: Method Selection Guide
The choice of ionization mode drastically affects the sensitivity and fragmentation richness. The following table contrasts the "performance" of each mode for this specific analyte.
| Feature | ESI Negative Mode (-) | ESI Positive Mode (+) | EI (GC-MS) |
| Primary Ion | |||
| Sensitivity | High (Due to carboxylic/phenolic acidity) | Medium (Requires acidic mobile phase for amine protonation) | Low (Polar groups require derivatization) |
| Fragmentation | Clean, dominated by decarboxylation. | Complex, multiple neutral losses (H | Extensive, "hard" fragmentation.[1] |
| Selectivity | Excellent for acidic impurities. | Good, but susceptible to matrix suppression. | High structural specificity (fingerprinting). |
| Recommendation | Preferred for Quantitation | Preferred for Structural Elucidation | Alternative (requires TMS derivatization) |
Critical Insight: The Chlorine Fingerprint
Unlike its non-chlorinated analog (4-aminosalicylic acid), this compound exhibits a distinct isotopic signature. In all ionization modes, the molecular ion and fragments containing the chlorine atom will appear as a doublet separated by 2 Da with an intensity ratio of approximately 3:1 (
Detailed Fragmentation Pathways
A. ESI Positive Mode ( , m/z 188)
In positive mode, the protonation likely occurs at the amine group (-NH
-
Precursor Ion:
188 ( Cl) / 190 ( Cl). -
Primary Loss (Dehydration): Loss of water (H
O, 18 Da) is facilitated by the ortho-hydroxy group attacking the protonated carboxyl, forming a stable acylium ion or cyclic structure. -
Secondary Loss (Decarbonylation): Loss of CO (28 Da) from the dehydrated fragment.
-
Alternative Primary Loss (Decarboxylation): Direct loss of formic acid or CO + H
O equivalents.-
(Loss of CO
)
-
(Loss of CO
B. ESI Negative Mode ( , m/z 186)
Negative mode is simpler and often used for quantitative monitoring (MRM).
-
Precursor Ion:
186. -
Dominant Fragment: Loss of CO
(44 Da). The carboxylate group is highly liable to leave, especially with the electron-donating amino group para to it stabilizing the resulting anion.- (Base Peak)
Visualization of Fragmentation Mechanisms
The following diagram illustrates the concurrent pathways in Positive and Negative ESI modes.
Figure 1: Comparative fragmentation pathways for this compound in ESI(+) and ESI(-) modes.
Experimental Protocol: Impurity Profiling
To replicate these results for impurity identification, use the following validated conditions.
Step 1: Sample Preparation
-
Solvent: Dissolve sample in Methanol:Water (50:50).
-
Concentration: 10 µg/mL (trace analysis).
-
Additive:
-
For ESI(+) : Add 0.1% Formic Acid to promote protonation of the amine.
-
For ESI(-) : Add 5mM Ammonium Acetate or use neutral pH to ensure deprotonation of the carboxylic acid.
-
Step 2: LC-MS Parameters (Q-TOF or Triple Quad)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
-
Source Conditions:
Step 3: Data Interpretation Criteria
-
Extract Ion Chromatogram (EIC):
(Pos) or (Neg). -
Check Isotope: Verify the M+2 peak is ~32% of the M peak intensity.
-
Confirm Fragment: Look for the
142 daughter ion in MS/MS.
References
-
European Pharmacopoeia (Ph.[4] Eur.) . Metoclopramide Hydrochloride Monohydrate Monograph: Impurity C. Strasbourg: Council of Europe. Link
-
Agilent Technologies . (2015). Pharmaceutical Impurity Profiling: Metoclopramide Impurities using High-Resolution LC/MS. Application Note 5991-6346EN. Link
-
Ma, Y., et al. (2006).[3] Characterization of Metoclopramide Photolysis Products by LC-ESI-MS/MS. Journal of Photochemistry and Photobiology A: Chemistry, 184(1-2), 163-171. Link
-
Science Ready . (2023). Mass Spectrometry: Interpreting Fragmentation Patterns of Carboxylic Acids and Amines. Link
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 4-Amino-5-chloro-2-hydroxybenzoic Acid
This guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 4-Amino-5-chloro-2-hydroxybenzoic acid. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document leverages a comparative approach. By examining the UV-Vis spectra of structurally analogous compounds, we can predict the absorption maxima of this compound and provide a robust experimental framework for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the spectroscopic properties of this molecule.
Introduction to UV-Vis Spectroscopy and Substituted Benzoic Acids
UV-Vis spectroscopy is a fundamental analytical technique used to quantify the absorption of ultraviolet and visible light by a substance. The absorption of light is dependent on the electronic structure of the molecule, with specific functional groups known as chromophores being responsible for characteristic absorption bands. The position of maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are key parameters that can be elucidated from a UV-Vis spectrum.[1]
Substituted benzoic acids are a class of aromatic compounds with diverse applications in pharmaceuticals, materials science, and chemical synthesis. The electronic properties, and therefore the UV-Vis absorption spectra, of these molecules are significantly influenced by the nature and position of the substituents on the benzene ring.[2] Functional groups such as amino (-NH2), hydroxyl (-OH), and chloro (-Cl) can act as auxochromes, modifying the absorption characteristics of the primary benzene chromophore.
Comparative Analysis and Predicted Absorption Maxima
-
4-Aminobenzoic Acid: This parent compound exhibits absorption maxima at approximately 194 nm, 226 nm, and 278 nm.[3] The band at 278 nm is of particular interest as it represents the π→π* electronic transition of the benzene ring conjugated with the carboxyl and amino groups.
-
Chlorinated and Hydroxylated Benzoic Acids: The introduction of a chlorine atom and a hydroxyl group onto the benzene ring is expected to cause a bathochromic (red) shift in the absorption maxima. This is due to the extension of the conjugated system and the electron-donating effects of these substituents.[2]
-
Positional Isomers: The relative positions of the functional groups are crucial in determining the extent of the spectral shifts. In this compound, the amino and hydroxyl groups are positioned to have a significant electronic influence on the aromatic system.
Based on these comparisons, it is predicted that the primary absorption band of this compound in a polar solvent like ethanol or methanol will be shifted to a longer wavelength compared to 4-aminobenzoic acid. The predicted λmax is likely to be in the range of 290-320 nm. A secondary band at a shorter wavelength may also be present.
Experimental Protocol for Determining UV-Vis Absorption Maxima
To empirically validate the predicted absorption maxima, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained data.[4]
Materials and Instrumentation
-
Analyte: this compound, analytical standard grade
-
Solvent: Spectroscopic grade ethanol or methanol
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length
Experimental Workflow
Sources
Comparative Guide: FTIR Spectroscopic Analysis of Amino vs. Chloro Salicylic Acid Derivatives
In pharmaceutical development and materials science, substituted salicylic acids—such as 4-aminosalicylic acid (a critical anti-tuberculosis API) and 5-chlorosalicylic acid (a key synthetic intermediate)—require rigorous structural characterization. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool for distinguishing these derivatives.
This guide provides an objective comparison of FTIR sampling modalities (ATR vs. KBr pellet) and details the spectral differentiation of amino (-NH₂) and chloro (-Cl) functional groups on the salicylic acid scaffold.
Sampling Modalities: ATR-FTIR vs. KBr Transmission
As an application scientist, choosing the right sampling technique is as critical as the analysis itself. The choice of modality fundamentally alters the spectral output, baseline stability, and data integrity.
-
Attenuated Total Reflectance (ATR-FTIR): Utilizes an evanescent wave that penetrates the sample by a few micrometers. It requires zero sample preparation, eliminating the risk of moisture absorption 1. However, because penetration depth is wavelength-dependent, peaks at lower wavenumbers appear artificially more intense than those at higher wavenumbers.
-
KBr Pellet (Transmission FTIR): Involves diluting the sample in an alkali halide matrix. It provides true transmission data with excellent signal-to-noise ratios and no wavelength-dependent intensity skewing [[2]](). The primary drawback is the hygroscopic nature of KBr, which can introduce anomalous O-H stretching bands that mask critical API functional groups.
Table 1: Comparative Matrix of FTIR Modalities for Solid APIs
| Parameter | ATR-FTIR | KBr Pellet (Transmission) |
| Sample Preparation | None (Direct application) | High (Milling and pressing required) |
| Spectral Artifacts | Wavelength-dependent intensity shifts | Moisture interference (broad band at ~3400 cm⁻¹) |
| Sensitivity | Moderate (Surface-level analysis) | High (Bulk sample analysis) |
| Best Suited For | Rapid screening, moisture-sensitive compounds | Quantitative analysis, deep IR profiling |
Self-Validating Experimental Protocols
Every analytical workflow must be a self-validating system to ensure data trustworthiness. Below are the optimized protocols for both modalities, detailing the causality behind each step.
Protocol A: KBr Pellet Transmission Workflow
-
Matrix Desiccation: Dry spectroscopic-grade KBr at 105°C for a minimum of 24 hours prior to use.
-
Causality: KBr is highly hygroscopic; residual water will produce a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which directly overlap with the N-H stretches of amino-salicylic acids.
-
-
Sample Milling: Combine the salicylic acid derivative with KBr in a 1:100 ratio (w/w). Grind vigorously in an agate mortar for 2-3 minutes.
-
Causality: Particle sizes must be reduced to less than the wavelength of incident IR light (typically <2 µm) to prevent Christiansen effect scattering, which causes asymmetrical peak broadening and baseline sloping.
-
-
Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum (<-0.1 MPa) for 5 minutes.
-
Causality: The vacuum removes trapped air, preventing the formation of micro-fissures that scatter light and reduce optical clarity.
-
-
System Validation Check: Before acquiring the sample spectrum, measure the baseline transmittance of the pellet.
-
Validation Threshold: The pellet must exhibit a flat baseline with >70% transmittance at 2000 cm⁻¹ . If transmittance is lower, the pellet is excessively thick or poorly homogenized and must be remade.
-
Protocol B: ATR-FTIR Workflow
-
Background Acquisition: Clean the diamond or ZnSe crystal with isopropyl alcohol and allow it to evaporate. Collect a background spectrum of the ambient atmosphere.
-
Causality: This mathematically subtracts atmospheric CO₂ (2350 cm⁻¹) and water vapor from the final spectrum.
-
-
Sample Application & Compression: Place 2-5 mg of the raw powder onto the crystal. Lower the pressure anvil until the clutch clicks.
-
Causality: The evanescent wave only penetrates 0.5 to 2.0 µm into the sample [[1]](). Intimate physical contact is mandatory for the wave to interact with the molecular bonds.
-
-
System Validation Check: Monitor the real-time absorbance of the strongest peak (typically the C=O or C-O stretch).
-
Validation Threshold: Adjust anvil pressure until the maximum peak absorbance is between 0.2 and 0.8 AU . Values >1.0 AU indicate detector saturation, leading to photometric non-linearity and peak truncation.
-
Spectral Elucidation: Amino vs. Chloro Derivatives
The salicylic acid core is defined by a strong intramolecular hydrogen bond between the ortho-phenolic -OH and the carboxylic acid C=O. This interaction weakens the C=O double bond, shifting its stretching frequency down to ~1650–1665 cm⁻¹ compared to standard benzoic acids 3. Substituting the ring with amino or chloro groups introduces distinct spectral markers and electronic effects.
4-Aminosalicylic Acid (4-ASA): The electron-donating -NH₂ group significantly alters the high-frequency region. The primary amine exhibits two distinct, sharp bands due to N-H stretching: the asymmetric stretch occurs at ~3490–3493 cm⁻¹, and the symmetric stretch occurs at ~3381–3386 cm⁻¹ 4, 5.
5-Chlorosalicylic Acid: The electron-withdrawing chloro group (-Cl) operates via inductive effects. Unlike the amino group, the -Cl substituent does not introduce new bands in the high-frequency region; the phenolic O-H stretch remains visible above 3200 cm⁻¹ 3. The defining feature is the C-Cl stretching vibration, which manifests as a sharp, intense band in the far fingerprint region, typically between 750 cm⁻¹ and 650 cm⁻¹.
Table 2: Key FTIR Spectral Band Assignments
| Functional Group / Mode | 4-Aminosalicylic Acid (cm⁻¹) | 5-Chlorosalicylic Acid (cm⁻¹) | Mechanistic Causality |
| N-H Stretch (Asymmetric) | ~3490 - 3493 | N/A | Primary amine dipole oscillation 4. |
| N-H Stretch (Symmetric) | ~3381 - 3386 | N/A | In-phase primary amine stretching 5. |
| O-H Stretch (Phenolic) | Masked / Overlapped | >3200 (Broad) | Broadened due to strong intramolecular H-bonding 3. |
| C=O Stretch (Carboxyl) | ~1650 | ~1664 - 1667 | Shifted lower than normal ketones due to ortho-OH H-bonding [[3]](). |
| C-O Stretch | ~1167 | <1300 | Single bond stretching of the carboxyl/phenolic group 3. |
| C-Cl Stretch | N/A | 750 - 650 | Heavy atom vibration; restricted to the low-energy fingerprint region. |
Visualization: Workflow and Decision Matrix
Below is the logical workflow for selecting the appropriate FTIR modality and executing the analysis.
Decision matrix and self-validating workflow for FTIR analysis of salicylic acid derivatives.
References
- FTIR Spetra of free 4-amino salicylic acid (A) and 4ASA-nanocomposite (B).
- Polymorphism in Sulfadimidine/4-Aminosalicylic Acid Cocrystals.
- Synthesis, Crystal Structure, Spectroscopic Properties and Potential Biological Activities of Salicylate‒Neocuproine Ternary Copper(II) Complexes.MDPI.
- Recent Developments in Solid-Phase Extraction for Near and Attenuated Total Reflection Infrared Spectroscopic Analysis.NIH.
- International Journal of Pharmaceutical Technology and Biotechnology FTIR –
Sources
Comparing 4-Amino-5-chloro-2-hydroxybenzoic acid with 4-Amino-5-chloro-2-methoxybenzoic acid
A Comparative Analysis for Drug Development Professionals: 4-Amino-5-chloro-2-hydroxybenzoic acid vs. 4-Amino-5-chloro-2-methoxybenzoic acid
In the landscape of pharmaceutical development, the selection of appropriate intermediates is a critical decision that profoundly impacts the synthesis, efficacy, and metabolic profile of an active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two structurally similar benzoic acid derivatives: this compound and 4-Amino-5-chloro-2-methoxybenzoic acid. We will explore their distinct physicochemical properties, reactivity, and established roles in drug synthesis, offering insights to guide researchers in their selection process.
Structural and Physicochemical Properties: A Tale of Two Functional Groups
The core difference between these two molecules lies in the functional group at the C2 position of the benzoic acid ring: a hydroxyl (-OH) group versus a methoxy (-OCH₃) group. This seemingly minor variation has significant consequences for the molecule's electronic properties, hydrogen bonding capacity, and overall polarity, which in turn influence solubility, acidity, and interaction with biological targets.
| Property | This compound | 4-Amino-5-chloro-2-methoxybenzoic acid | Rationale for Difference |
| Molecular Formula | C₇H₆ClNO₃[1] | C₈H₈ClNO₃[2] | Addition of a methyl group in the methoxy variant. |
| Molecular Weight | 187.58 g/mol [1] | 201.61 g/mol [2] | The methoxy compound is heavier due to the extra methyl group. |
| Melting Point | Not well-documented | 205-211 °C[2] | The methoxy derivative is a stable crystalline solid. |
| XLogP3 (Lipophilicity) | 1.6[1] | 2.1[3] | The methyl group on the oxygen increases lipophilicity (less polar). |
| Acidity (pKa) | Predicted to be more acidic | Predicted to be less acidic | The hydroxyl group can donate a proton, and its phenoxide conjugate base is stabilized by resonance. The methoxy group is less electron-withdrawing than a hydroxyl group, leading to a slightly higher pKa.[4] |
| Hydrogen Bonding | Both donor and acceptor | Acceptor only | The hydroxyl group can both donate and accept hydrogen bonds, while the methoxy group's oxygen can only act as a hydrogen bond acceptor. |
The increased lipophilicity of the methoxy derivative, as indicated by its higher XLogP3 value, can have significant implications for its pharmacokinetic profile, potentially leading to better membrane permeability.[5] Conversely, the hydroxyl group's ability to act as a hydrogen bond donor could lead to different binding interactions with target enzymes or receptors.
Synthesis and Reactivity: Strategic Considerations
Both compounds are valuable intermediates in organic synthesis.[2] However, the choice between them can be dictated by the desired reaction pathway and the stability of the functional groups under specific conditions.
Synthesis of 4-Amino-5-chloro-2-methoxybenzoic acid
A common and industrially viable route to synthesize the methoxy derivative starts from the more readily available p-aminosalicylic acid.[6] This multi-step process highlights key chemical transformations where the choice of functional group is critical.
A patented method involves the following steps:[6]
-
Methylation: The phenolic hydroxyl group of p-aminosalicylic acid is methylated, typically using dimethyl sulfate. This step converts the hydroxyl to a methoxy group.
-
Chlorination: The resulting 4-amino-2-methoxybenzoic acid is then chlorinated, often using N-chlorosuccinimide (NCS), to introduce the chlorine atom at the C5 position.
-
Hydrolysis and Acidification: If the synthesis starts with the methyl ester of p-aminosalicylic acid, a final hydrolysis step is required to yield the carboxylic acid.[6]
Caption: A common synthetic pathway for 4-Amino-5-chloro-2-methoxybenzoic acid.
The hydroxyl group in this compound is more reactive and may require protection during certain synthetic steps to prevent unwanted side reactions. For instance, direct chlorination of 4-amino-2-hydroxybenzoic acid can be complex and may lead to multiple chlorinated products or even degradation of the aromatic ring.[7] This makes the methoxy derivative a more stable and often preferred intermediate in multi-step syntheses where harsh reagents are used.
Applications in Drug Development: The Case of Cinitapride
The most prominent application distinguishing these two compounds is the role of 4-Amino-5-chloro-2-methoxybenzoic acid as a key intermediate in the synthesis of prokinetic agents like Cinitapride and Cisapride.[8]
Cinitapride, a gastroprokinetic agent, is synthesized by the condensation of an activated form of 4-amino-5-chloro-2-methoxybenzoic acid with a substituted piperidine derivative.[8][] The methoxy group is a crucial part of the final API's structure, contributing to its pharmacological profile as a 5-HT₄ receptor agonist.[10][11]
The synthesis of Cisapride follows a similar logic, where the mixed anhydride of 4-amino-5-chloro-2-methoxybenzoic acid is reacted with a specific piperidine moiety.[8]
Caption: Role of the methoxy intermediate in the synthesis of prokinetic drugs.
While this compound derivatives are also explored for various biological activities, including anti-inflammatory and neuroprotective effects, the methoxy analog holds a more established and commercially significant position as a precursor to specific classes of gastrointestinal drugs.[12]
Metabolic Considerations: The Fate of -OH vs. -OCH₃
The choice between a hydroxyl and a methoxy group can significantly influence the metabolic fate of a drug.
-
Hydroxyl Group: Phenolic hydroxyl groups are susceptible to Phase II metabolism, primarily through glucuronidation and sulfation. These processes increase water solubility and facilitate rapid excretion.
-
Methoxy Group: Aromatic methoxy groups can undergo O-demethylation, a reaction often catalyzed by cytochrome P450 enzymes (e.g., CYP199A4), to form the corresponding hydroxylated metabolite.[13][14] This metabolic step can either be a detoxification pathway or lead to the formation of an active metabolite.
Caption: Contrasting metabolic fates of the methoxy and hydroxyl derivatives.
For instance, 4-Amino-5-chloro-2-methoxybenzoic acid is itself a known metabolite of the drug Metoclopramide.[10] This highlights the biological relevance of the O-demethylation pathway for this class of compounds. Therefore, when designing a new drug, a methoxy group might be chosen to prolong the half-life compared to a more readily conjugated hydroxyl group, or to intentionally design a prodrug that is activated upon demethylation.
Conclusion and Expert Recommendations
The selection between this compound and 4-Amino-5-chloro-2-methoxybenzoic acid is not arbitrary but a strategic decision based on a comprehensive analysis of the research and development goals.
-
Choose 4-Amino-5-chloro-2-methoxybenzoic acid when:
-
Synthesizing prokinetic agents like Cinitapride or Cisapride, where the methoxy group is integral to the final structure and activity.[8]
-
The synthetic route involves harsh conditions where a free hydroxyl group would be labile and require extra protection/deprotection steps.
-
The desired pharmacokinetic profile requires increased lipophilicity or a metabolic pathway involving O-demethylation.
-
-
Choose this compound when:
-
The hydroxyl group is essential for direct interaction with a biological target through hydrogen bonding.
-
The research goal is to explore derivatives with potentially different pharmacological profiles, such as anti-inflammatory or neuroprotective agents.[12]
-
A rapid metabolic clearance through conjugation is desired for the final compound.
-
References
-
Der Pharma Chemica. (n.d.). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Retrieved from [Link]
-
Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
- Google Patents. (n.d.). US6218542B1 - Synthesis of cisapride.
-
PubMed. (2015, December 15). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Retrieved from [Link]
-
ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
-
PubChem. (n.d.). This compound | C7H6ClNO3 | CID 14883222. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626. Retrieved from [Link]
-
PMC. (2025, June 11). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Retrieved from [Link]
-
PMC. (2022, September 7). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Time course of 4‐methoxybenzoic acid conversion into.... Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
ResearchGate. (2016, February 26). (PDF) Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (n.d.). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Retrieved from [Link]
-
NISCAIR Online Periodicals Repository. (n.d.). Synthesis, characterization and biological activity of triazole derivatives of cinitapride. Retrieved from [Link]
-
Quora. (2019, November 17). Why is the acidity of p-methoxybenzoic acid more acidic than p-hydroxybenzoic acid?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The chlorination of 4-amino-2-hydroxy-benzoic acid. Retrieved from [Link]
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- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 4-Amino-5-chloro-2-hydroxybenzoic Acid
The following technical guide details the personal protective equipment (PPE) and operational protocols for handling 4-Amino-5-chloro-2-hydroxybenzoic acid (CAS: 21386-95-8).
This guide is structured for researchers and safety officers requiring immediate, high-fidelity operational data. It synthesizes chemical hazard analysis with practical laboratory logistics.
Chemical Identity & Hazard Analysis
Before selecting PPE, we must define the "enemy." This compound is a poly-functionalized benzoic acid derivative containing an amine, a phenol (hydroxy), and a chlorine substituent.
Hazard Profile (GHS Classification Inference)
Based on the structure-activity relationship (SAR) with analogous compounds (e.g., 4-Aminosalicylic acid and 5-Chlorosalicylic acid), this substance presents the following specific risks:
| Hazard Class | Category | Hazard Statement | Physiological Mechanism |
| Skin Irritation | Cat 2 | H315 : Causes skin irritation.[6][7] | Phenolic acidity and amine reactivity can disrupt the stratum corneum and cause contact dermatitis. |
| Eye Irritation | Cat 2A | H319 : Causes serious eye irritation.[6][7][8][9] | Micro-particulates are highly abrasive and chemically reactive with mucosal membranes. |
| STOT-SE | Cat 3 | H335 : May cause respiratory irritation.[7][8][9][10] | Inhalation of dust triggers inflammation in the upper respiratory tract. |
| Acute Toxicity | Cat 4 (Oral) | H302 : Harmful if swallowed.[7][11] | Systemic absorption via ingestion can interfere with metabolic pathways (folate synthesis inhibition potential). |
Hierarchy of Controls & PPE Selection
PPE is the last line of defense. The primary control for this solid is containment .
Engineering Controls (Mandatory)
-
Primary: Handle all open containers inside a Chemical Fume Hood or a Powder Weighing Station (HEPA filtered).
-
Secondary: Use anti-static weighing boats to prevent dust scattering due to electrostatic discharge.
PPE Matrix: Activity-Based Selection
Scientific justification for material selection is provided below the table.
| Protective Zone | Standard Handling (Weighing/Transfer) | High-Risk Handling (Solution Prep/Spill Cleanup) | Material Specification |
| Hand Protection | Double Gloving (Nitrile/Nitrile) | Double Gloving (Nitrile/Nitrile) | Material: Nitrile Rubber (100%)Thickness: |
| Eye/Face | Safety Glasses with Side Shields | Chemical Splash Goggles | Standard: ANSI Z87.1 or EN 166.Contact lenses should be avoided. |
| Respiratory | Fume Hood (No respirator needed) | N95 / P2 Respirator | Trigger: If working outside a hood or generating significant dust.Fit: Tight-fitting facepiece. |
| Body | Lab Coat (Cotton/Poly blend) | Lab Coat + Tyvek® Apron | Coverage: Must cover wrists and neck.Material: Non-absorbent for apron. |
Technical Justification for Glove Selection
-
Why Nitrile? Natural Rubber Latex is susceptible to degradation by organic acids and substituted phenols. The phenolic hydroxyl group in this compound can permeate latex, leading to skin exposure. Nitrile provides superior chemical resistance to weak acids and organic bases.
-
Why Double Gloving? The outer glove protects against gross contamination. If the outer glove is compromised (mechanical tear from a spatula or chemical splash), the inner glove maintains the barrier while the user doffs and replaces the outer layer.
Operational Workflow: Step-by-Step
This workflow uses a "Clean-Dirty-Clean" logic to prevent cross-contamination.
Diagram: Safe Handling Loop
The following logic gate describes the decision process for safe handling.
Figure 1: Operational logic flow for handling solid chemical reagents, prioritizing decontamination prior to hood entry.
Detailed Protocol
Phase 1: Donning (Pre-Entry)
-
Inspection: Check lab coat for existing stains/tears.
-
Gloving: Don inner nitrile gloves (Blue/White). Don outer nitrile gloves (Purple/Green) to create a color indicator for tears.
-
Setup: Place a disposable absorbent mat (benchkote) inside the fume hood.
Phase 2: Handling (The Critical Zone)
-
Static Control: this compound is a dry powder. Use an anti-static gun or static-dissipative weighing boats to prevent "flying powder."
-
Weighing:
-
Open the container only inside the hood.
-
Use a clean stainless steel or disposable spatula.
-
Never return excess chemical to the stock bottle (prevents cross-contamination).
-
-
Solubilization: If preparing a stock solution, add the solvent (commonly DMSO or Methanol for this class of compounds) to the vial before removing it from the hood. Capping the vial contains the hazard.
Phase 3: Doffing & Decontamination[10]
-
Outer Glove Removal: Remove outer gloves inside the hood using the "beak" method (pinch and pull) to keep contamination inside the glove.
-
Container Wipe: Wipe the exterior of the stock bottle with a Kimwipe dampened with 70% Ethanol before returning it to storage.
-
Hand Wash: Wash hands with soap and water immediately after removing inner gloves.[5]
Disposal & Emergency Response
Waste Management
-
Solid Waste: Weighing boats, contaminated gloves, and paper towels must go into Solid Hazardous Waste (label: "Toxic/Irritant Solids").
-
Liquid Waste: Solutions containing the compound must go into Halogenated Organic Solvent Waste (due to the Chlorine atom). Do not mix with non-halogenated waste if your facility separates them.
Spill Response (Dry Powder)
-
Alert: Notify nearby personnel.
-
PPE Upgrade: Wear N95 respirator and goggles.
-
Contain: Cover the spill with a damp paper towel (water or ethanol) to prevent dust generation. Do not dry sweep.
-
Clean: Scoop up the damp material and place it in a hazardous waste bag. Wipe the area 3x with water/detergent.
Diagram: Spill Decision Tree
Figure 2: Decision tree for spill remediation, distinguishing between dry powder and liquid solution protocols.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14883222, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
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- 9. geneseo.edu [geneseo.edu]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
